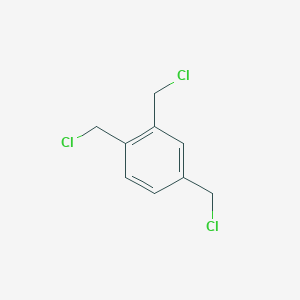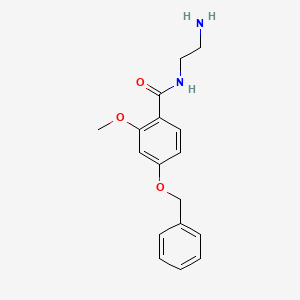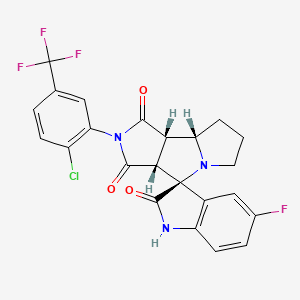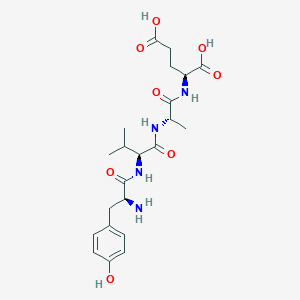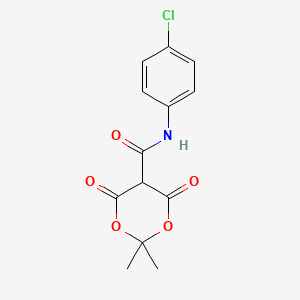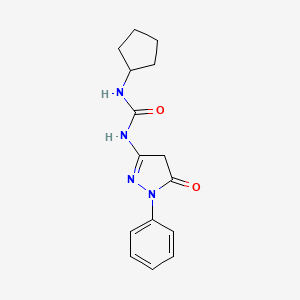
N-Cyclopentyl-N'-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentyl-N’-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea is a chemical compound that belongs to the class of urea derivatives. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of the cyclopentyl and phenyl groups adds to its structural complexity and potential for diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-N’-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclocondensation reactions using similar starting materials and catalysts. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopentyl-N’-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Aplicaciones Científicas De Investigación
N-Cyclopentyl-N’-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Mecanismo De Acción
The mechanism of action of N-Cyclopentyl-N’-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- N-(5-Oxo-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide
Uniqueness
N-Cyclopentyl-N’-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)urea is unique due to its specific structural features, such as the cyclopentyl and phenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. Its environmentally friendly synthesis and diverse applications in various fields further highlight its uniqueness.
Propiedades
Número CAS |
918907-30-9 |
|---|---|
Fórmula molecular |
C15H18N4O2 |
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
1-cyclopentyl-3-(5-oxo-1-phenyl-4H-pyrazol-3-yl)urea |
InChI |
InChI=1S/C15H18N4O2/c20-14-10-13(17-15(21)16-11-6-4-5-7-11)18-19(14)12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H2,16,17,18,21) |
Clave InChI |
OPRCQQGUKWWKJM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,11S,12R,16S)-11-benzoyl-14-(4-chlorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12630557.png)
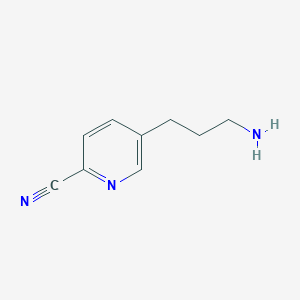
![5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B12630567.png)

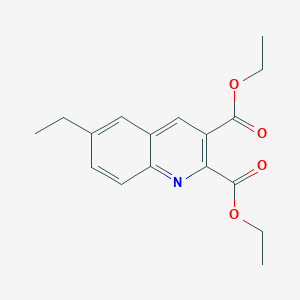
![Tert-butyl 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630581.png)
![3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B12630589.png)
